molecular formula C12H14F3NO3 B12454207 ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate

ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate

Cat. No.: B12454207
M. Wt: 277.24 g/mol
InChI Key: LVUKOIDAJLWLSA-ZJUUUORDSA-N
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Description

Ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate is a chiral compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable target in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including the use of trifluoromethyl ketones as intermediates . The reaction conditions often involve the use of radical initiators and specific catalysts to ensure the selective formation of the desired chiral product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to the modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H14F3NO3/c1-2-19-11(18)9(16)10(17)7-3-5-8(6-4-7)12(13,14)15/h3-6,9-10,17H,2,16H2,1H3/t9-,10+/m1/s1

InChI Key

LVUKOIDAJLWLSA-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)C(F)(F)F)O)N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)N

Origin of Product

United States

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